molecular formula C24H23NO2S B14443461 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one CAS No. 75939-72-9

3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one

Cat. No.: B14443461
CAS No.: 75939-72-9
M. Wt: 389.5 g/mol
InChI Key: ZWWOGAZJGMVSTC-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, including a hydroxyethyl group and a triphenylmethylsulfanyl group attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be attached through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow chemistry techniques to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidinone ring can be reduced under suitable conditions.

    Substitution: The triphenylmethylsulfanyl group can participate in substitution reactions, such as SN1 or SN2 mechanisms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as water or alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidinone ring may produce amines.

Scientific Research Applications

3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group and the triphenylmethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)-1-(3-phenylpropanoyl)-azetidin-2-one: This compound shares a similar azetidinone ring structure but differs in the substituents attached to the ring.

    3-(Tritylthio)propionic acid: This compound has a tritylthio group similar to the triphenylmethylsulfanyl group in the target compound.

Uniqueness

3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is unique due to the combination of its hydroxyethyl and triphenylmethylsulfanyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

75939-72-9

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-tritylsulfanylazetidin-2-one

InChI

InChI=1S/C24H23NO2S/c1-17(26)21-22(27)25-23(21)28-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,23,26H,1H3,(H,25,27)

InChI Key

ZWWOGAZJGMVSTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(NC1=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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